molecular formula C6H6ClN3 B13026746 5H-Pyrrolo[3,2-c]pyridazine hydrochloride

5H-Pyrrolo[3,2-c]pyridazine hydrochloride

Cat. No.: B13026746
M. Wt: 155.58 g/mol
InChI Key: DWSCDQYAWDEZQO-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,2-c]pyridazine hydrochloride is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of nitrogen atoms in the ring system imparts unique electronic properties, making it a valuable scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,2-c]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrrolo[3,2-c]pyridazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

5H-Pyrrolo[3,2-c]pyridazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,2-c]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 5H-Pyrrolo[3,2-c]pyridazine hydrochloride is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering advantages such as improved binding affinity and selectivity for specific molecular targets .

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

5H-pyrrolo[3,2-c]pyridazine;hydrochloride

InChI

InChI=1S/C6H5N3.ClH/c1-3-7-5-2-4-8-9-6(1)5;/h1-4,7H;1H

InChI Key

DWSCDQYAWDEZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=NC=C2.Cl

Origin of Product

United States

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